molecular formula C9H11NO B066875 5,6,7,8-Tetrahydroquinolin-5-ol CAS No. 194151-99-0

5,6,7,8-Tetrahydroquinolin-5-ol

Cat. No. B066875
CAS RN: 194151-99-0
M. Wt: 149.19 g/mol
InChI Key: LANQCUHPUQHIAO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H11NO . It is a solid substance and has a molecular weight of 149.19 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis . This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-ol is represented by the formula C9H11NO .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroquinolin-5-ol is a solid substance . It has a molecular weight of 149.19 and is stored at a temperature between 2-8°C .

Scientific Research Applications

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQCUHPUQHIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404726
Record name 5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-5-ol

CAS RN

194151-99-0
Record name 5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydro-5-quinolinone, synthesized according to the literature procedure by F. Zymalkowski and H. Rimek, Arch. Pharm. (1961) volume 294, pp. 759-765, (10.0 g, 67.9 mol) was dissolved in MeOH (350 mL) and cooled to 0° C. under an atmosphere of nitrogen. To the solution was added NaBH4 (7.7 g, 0.204 mol) portionwise over 60 minutes. The reaction was stirred at ambient temperature for 24 h. The mixture was concentrated under reduced pressure and partitioned between EtOAc (600 mL) and saturated aqueous NaHCO3 (250 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced presssure. The residue was purified by pressurized silica gel column chromatography using 97:3 CH2Cl2 :MeOH as eluant. 5-Hydroxy 5,6,7,8-tetrahydro-quinoline was obtained as a pale yellow solid (TLC Rf = 0.14 (98:2 CH2Cl2 :MeOH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

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